Methyl 3-(2-isopropyl-1h-imidazol-1-yl)-2-(methylamino)propanoate
Description
Methyl 3-(2-isopropyl-1H-imidazol-1-yl)-2-(methylamino)propanoate is a synthetic imidazole derivative characterized by a propanoate ester backbone substituted with a 2-isopropylimidazole moiety at position 3 and a methylamino group at position 2. Imidazole-based compounds are of significant interest in medicinal chemistry due to their pharmacological versatility, including roles as enzyme inhibitors, receptor modulators, and antimicrobial agents.
Properties
Molecular Formula |
C11H19N3O2 |
|---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
methyl 2-(methylamino)-3-(2-propan-2-ylimidazol-1-yl)propanoate |
InChI |
InChI=1S/C11H19N3O2/c1-8(2)10-13-5-6-14(10)7-9(12-3)11(15)16-4/h5-6,8-9,12H,7H2,1-4H3 |
InChI Key |
YJSKYNBTWFTUKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=CN1CC(C(=O)OC)NC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 3-(2-isopropyl-1H-imidazol-1-yl)-2-(methylamino)propanoate typically involves:
- Construction or modification of the imidazole ring with the desired substitution at the 2-position (isopropyl group).
- Introduction of the methylamino group at the 2-position of the propanoate backbone.
- Esterification to form the methyl ester of the propanoate.
These steps require careful control of reaction conditions to ensure regioselectivity and avoid side reactions.
Preparation of the Imidazole Substituent
Literature indicates that imidazole derivatives with alkyl substitutions at the 2-position can be prepared by alkylation of the imidazole nitrogen or direct substitution on pre-formed imidazole rings. For example, alkylation of 1H-imidazole with isopropyl bromide or chloride under basic conditions yields 2-isopropylimidazole derivatives. Protection and deprotection strategies may be employed to direct substitution specifically at the 2-position.
Synthesis of the Methylamino Propanoate Moiety
The methylamino substitution on the propanoate backbone is typically introduced via nucleophilic substitution or reductive amination. Starting from methyl 3-bromopropanoate or methyl 3-chloropropanoate, nucleophilic substitution with methylamine can afford methyl 3-(methylamino)propanoate. Alternatively, reductive amination of methyl 3-oxopropanoate with methylamine followed by reduction can be used.
Coupling of Imidazole and Methylamino Propanoate Units
The linkage of the imidazole moiety to the methylamino propanoate is achieved through nucleophilic substitution or amide bond formation depending on the specific functional groups present. For the compound , the imidazole nitrogen (N-1) is bonded to the propanoate backbone at the 3-position. This can be accomplished by reacting the imidazole derivative with an appropriate halo-substituted methylamino propanoate under basic conditions to substitute the halogen with the imidazole nitrogen.
Representative Preparation Method (Based on Related Literature)
A representative synthetic route, adapted from analogous imidazole-propanoate derivatives, is as follows:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Alkylation of imidazole | 1H-imidazole + isopropyl bromide, K2CO3, acetone, reflux | 2-isopropyl-1H-imidazole |
| 2. Preparation of methyl 3-bromopropanoate | Starting from 3-bromopropanoic acid, esterification with methanol, acid catalyst | Methyl 3-bromopropanoate |
| 3. Nucleophilic substitution with methylamine | Methyl 3-bromopropanoate + methylamine, solvent (ethanol), room temp | Methyl 3-(methylamino)propanoate |
| 4. Coupling | 2-isopropyl-1H-imidazole + methyl 3-(methylamino)propanoate derivative under base (e.g., NaH), DMF solvent, mild heating | This compound |
Analytical and Purification Techniques
- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm the substitution pattern and purity.
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight.
- Infrared Spectroscopy (IR) : Confirms functional groups such as ester carbonyl and amine.
- Chromatography : Purification by column chromatography or recrystallization.
Research Findings and Optimization
- The imidazole ring substitution is sensitive to reaction conditions; mild bases and controlled temperatures prevent over-alkylation.
- Esterification and amination steps require anhydrous conditions to avoid hydrolysis.
- Protecting groups may be necessary if multiple reactive sites exist.
- Literature reports improved yields and purity when using activated esters or coupling agents such as carbonyldiimidazole for amide bond formation in related compounds.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Alkylation of Imidazole | 1H-imidazole, isopropyl bromide, K2CO3 | Reflux in acetone | 70-85 | Selective N-alkylation |
| Esterification | 3-bromopropanoic acid, methanol, acid catalyst | Reflux | 80-90 | Methyl ester formation |
| Nucleophilic Substitution | Methyl 3-bromopropanoate, methylamine | Room temp, ethanol | 75-85 | Formation of methylamino ester |
| Coupling | Imidazole derivative, methylamino propanoate, NaH, DMF | Mild heating | 65-80 | Formation of target compound |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-isopropyl-1h-imidazol-1-yl)-2-(methylamino)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while reduction may produce reduced imidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-(2-isopropyl-1h-imidazol-1-yl)-2-(methylamino)propanoate involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from the 2013 Molecules Study
The 2013 Molecules paper () synthesizes several imidazole derivatives with structural similarities to the target compound. Key comparisons include:
Compound 32 : Methyl 2-hydroxymethyl-1-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-3-[(2-(trimethylsilyl)ethoxy)methyl]imidazole-5-propanoate
- Structural Differences: Substitution at imidazole position 1 with a biphenyl-tetrazole group (vs. 2-isopropyl in the target compound). A hydroxymethyl group at position 2 (vs. methylamino in the target).
- The trimethylsilyl (TMS) ether group in Compound 32 may increase metabolic stability compared to the methylamino group in the target compound .
Compound 10 : Methyl 1-[[1-(1H-tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-propanoate
- Structural Differences: Substitution at imidazole position 1 with a phenyl-tetrazole group (vs. 2-isopropyl). Propanoate ester at position 4 (vs. position 3 in the target).
- Functional Implications: The tetrazole-phenyl group may confer selectivity for angiotensin II receptor subtypes, as seen in related sartans . Positional isomerism (propanoate at C4 vs. C3) could alter steric interactions in biological targets .
Research Implications and Gaps
- Synthesis Pathways: The target compound’s methylamino group may require specialized protection-deprotection strategies compared to the tetrazole-containing analogs in the Molecules study .
- Pharmacological Data : While analogs like Compound 32 were evaluated via radioligand binding assays , the target compound’s biological activity remains uncharacterized in the provided evidence.
- Regulatory Considerations : The absence of reactive groups (e.g., nitro, epoxide) in the target compound may simplify regulatory approval compared to nitroimidazoles .
Biological Activity
Methyl 3-(2-isopropyl-1H-imidazol-1-yl)-2-(methylamino)propanoate is a chemical compound with significant potential in pharmacological applications due to its unique structural features, including an imidazole ring and a propanoate moiety. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C11H19N3O2
- Molecular Weight : 225.29 g/mol
- Structure : The compound features an isopropyl group attached to the imidazole ring, contributing to its distinct chemical properties and biological activities.
Pharmacological Properties
Preliminary studies indicate that compounds containing imidazole rings, such as this compound, exhibit a range of biological activities:
- Antimicrobial Activity : Compounds with imidazole structures have been shown to possess antibacterial and antifungal properties. For instance, derivatives of imidazole are known for their efficacy against various pathogens .
- Antitumor Activity : Research has indicated that imidazole derivatives can exhibit cytotoxic effects against cancer cell lines. The mechanism often involves interaction with cellular targets that regulate apoptosis and cell proliferation .
- Anti-inflammatory Effects : Some studies suggest that imidazole-containing compounds may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets. Interaction studies have focused on:
- Binding Affinity : The compound's binding affinity with various proteins is crucial for understanding its pharmacodynamics. Preliminary data suggest that it may bind effectively to targets involved in metabolic and signaling pathways.
- Cellular Uptake : The presence of the isopropyl group may enhance the lipophilicity of the compound, facilitating cellular uptake and bioavailability, which are critical factors for its therapeutic efficacy .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Methyl 3-(1H-imidazol-5-yl)-2-(methylamino)propanoate | Contains a methylamino group and imidazole | Different position of the imidazole nitrogen |
| Ethyl 3-(2-isopropyl-1H-imidazol-1-yl)-2-(methylamino)propanoate | Similar structure but with an ethyl group | Variation in alkyl chain length |
| 3-(4-Methyl-1H-imidazol-1-yl)propanoic acid | Lacks methyl ester functionality | Focus on carboxylic acid instead of ester |
The uniqueness of this compound lies in its specific combination of functional groups that may confer distinct chemical reactivity and biological properties compared to these similar compounds .
Case Studies
Several studies have provided insights into the therapeutic potential of imidazole derivatives:
- Study on Antimicrobial Activity : A recent investigation demonstrated that imidazole derivatives exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating infections .
- Antitumor Efficacy : In vitro studies showed that certain imidazole-based compounds could induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer), highlighting their potential as anticancer agents .
- Anti-inflammatory Mechanisms : Research indicated that imidazole derivatives could inhibit pro-inflammatory cytokines in macrophages, providing a basis for their use in inflammatory diseases .
Q & A
Q. What strategies mitigate compound degradation during long-term storage?
- Storage Protocols :
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Stabilizers : Add antioxidants (e.g., BHT) or inert gas (N2) purging to limit oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
